

2-Methoxy-6-methylphenol CAS number and physical constants

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-6-methylphenol

Cat. No.: B1585055

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxy-6-methylphenol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Methoxy-6-methylphenol**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and practical applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

2-Methoxy-6-methylphenol, also known by synonyms such as 6-Methylguaiacol and 2-Hydroxy-3-methylanisole, is a substituted phenol derivative with significant utility in synthetic organic chemistry.^{[1][2]} Its unique substitution pattern—a hydroxyl, a methoxy, and a methyl group on the benzene ring—provides a versatile scaffold for constructing more complex molecular architectures. This strategic positioning of functional groups makes it a valuable starting material and intermediate in the synthesis of pharmaceutical compounds, agrochemicals, and specialty materials. Its role as a research chemical is well-established, particularly in the preparation of ligands for coordination chemistry and as a precursor for other fine chemicals.^{[1][3][4]}

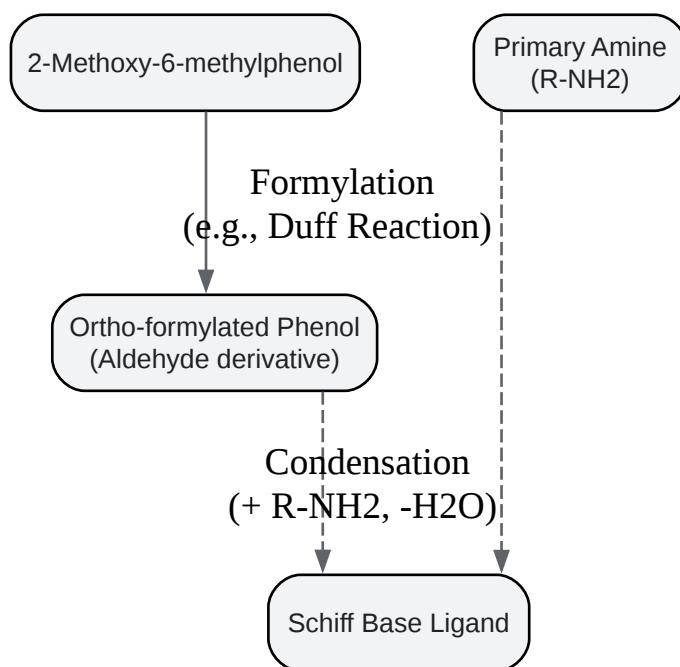
Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. The key identifiers and constants for **2-Methoxy-6-methylphenol** are summarized below.

Property	Value	Source(s)
CAS Number	2896-67-5	[1][2][5][6][7]
Molecular Formula	C ₈ H ₁₀ O ₂	[1][2][5][8]
Molecular Weight	138.16 g/mol	[2][6][8]
IUPAC Name	2-methoxy-6-methylphenol	[8]
Appearance	Beige solid, colorless crystals	[1]
Melting Point	41-42 °C	[1][6]
Boiling Point	164-165 °C (at 20 Torr)	[1][6]
Density	1.078 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	10.32 ± 0.10 (Predicted)	[1]
LogP	1.82 - 2.1	[1][6][8]
Flash Point	91.6 ± 6.7 °C	[6]

Synthesis and Chemical Reactivity

While various synthetic routes exist, a common conceptual pathway to **2-Methoxy-6-methylphenol** involves the selective methylation of a dihydroxy-toluene precursor or ortholithiation followed by methylation of o-cresol derivatives.


The reactivity of **2-Methoxy-6-methylphenol** is dominated by its three functional groups:

- Phenolic Hydroxyl Group: This group is acidic and readily undergoes deprotonation to form a phenoxide ion, a potent nucleophile. It is the primary site for etherification, esterification, and O-alkylation reactions.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The directing effects of the hydroxyl, methoxy, and methyl groups guide incoming electrophiles, allowing

for controlled functionalization of the benzene core.

- **Methoxy Group:** The methoxy group can be cleaved under harsh conditions (e.g., using strong acids like HBr or HI) in a demethylation reaction, which is a useful synthetic transformation.[1][4]

A significant application of its reactivity is in the synthesis of Schiff bases. The phenolic hydroxyl group can direct ortho-formylation, and the resulting aldehyde readily condenses with primary amines to form imines (Schiff bases). These products are highly valuable as ligands in coordination chemistry.[3]

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for synthesizing a Schiff base from **2-Methoxy-6-methylphenol**.

Applications in Research and Development

2-Methoxy-6-methylphenol serves as a critical building block in several areas of chemical R&D:

- **Pharmaceutical Synthesis:** As a substituted phenol, it is an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure can be found in the

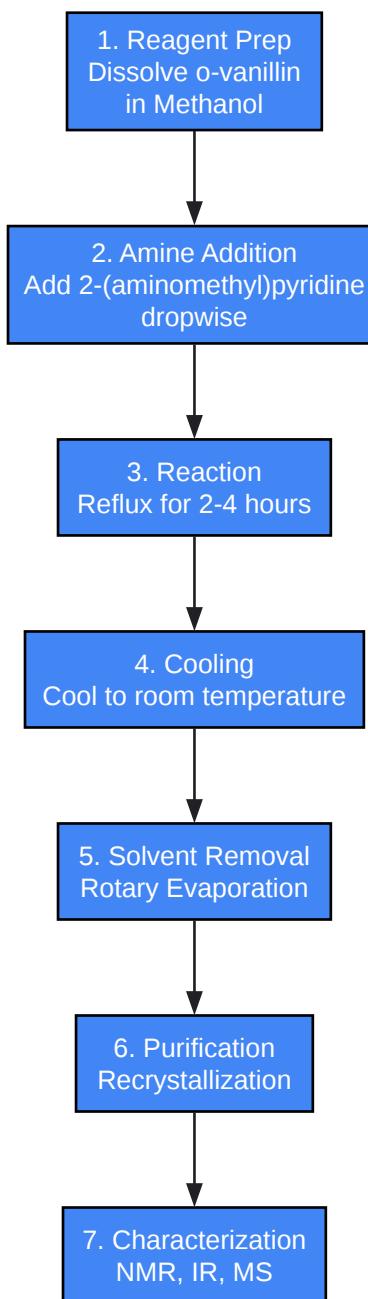
backbones of various molecular classes being investigated for therapeutic properties.

- Ligand Synthesis: It is frequently used to create bespoke ligands for metal complexes.[\[3\]](#) These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic or imaging agents.
- Fine Chemical Preparation: It acts as a precursor in transformations such as demethylation to produce 2,3-dimethoxytoluene, another valuable chemical intermediate.[\[1\]](#)[\[4\]](#)

Experimental Protocol: Synthesis of a Schiff Base

This protocol details the synthesis of a Schiff base ligand, a common application demonstrating the utility of **2-Methoxy-6-methylphenol**. This procedure is illustrative and should be adapted based on specific reactants and laboratory safety protocols.

Objective: To synthesize 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol via condensation.[\[3\]](#)


Materials:

- o-Vanillin (3-methoxysalicylaldehyde) - Note: This is the pre-formylated analog for direct use.
- 2-(Aminomethyl)pyridine
- Methanol (absolute)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Condenser

Methodology:

- Reagent Preparation: In a 100 mL round-bottom flask, dissolve o-vanillin (1.0 eq) in a minimal amount of absolute methanol (~20-30 mL).

- Reaction Initiation: While stirring the solution at room temperature, add 2-(aminomethyl)pyridine (1.0 eq) dropwise over 5 minutes.
- Reaction Progression: A color change (typically to yellow or orange) should be observed upon addition, indicating the formation of the imine.
- Reflux: Attach a condenser to the flask and heat the mixture to reflux. Let the reaction proceed under reflux for 2-4 hours to ensure complete condensation.
- Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Reduce the solvent volume under reduced pressure using a rotary evaporator.
 - The resulting solid or oil is the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure Schiff base product.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of a Schiff base ligand.

Safety and Handling

Proper safety precautions are essential when working with **2-Methoxy-6-methylphenol** and its derivatives.

- GHS Classification: The compound is classified with the following hazards:
 - H302: Harmful if swallowed.[8]
 - H315: Causes skin irritation.[8]
 - H319: Causes serious eye irritation.[8]
- Handling:
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
 - Avoid inhalation of dust and direct contact with skin and eyes.[9]
 - Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-6-methylphenol CAS#: 2896-67-5 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxy-6-methylphenol | 2896-67-5 [chemicalbook.com]
- 5. 2-Methoxy-6-methylphenol [webbook.nist.gov]
- 6. echemi.com [echemi.com]

- 7. 2-Methoxy-6-methylphenol [webbook.nist.gov]
- 8. 2-Methoxy-6-methylphenol | C8H10O2 | CID 76173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- To cite this document: BenchChem. [2-Methoxy-6-methylphenol CAS number and physical constants]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585055#2-methoxy-6-methylphenol-cas-number-and-physical-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com